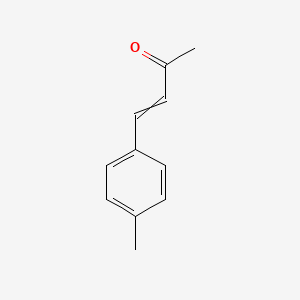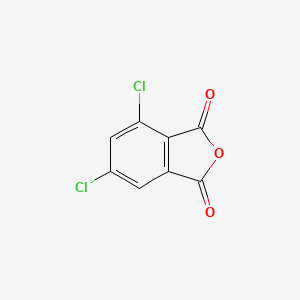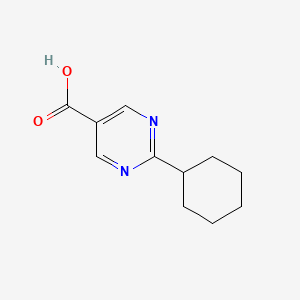
Pelitinib
Overview
Description
Pelitinib is a complex organic compound belonging to the aminoquinoline class. It is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as cyano, ethoxy, and dimethylamino groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pelitinib involves multiple steps. One common method includes the reaction of 3-chloro-4-fluoroaniline with ethyl cyanoacetate under basic conditions to form an intermediate. This intermediate undergoes cyclization with 2-aminobenzonitrile to form the quinoline core. Subsequent reactions with dimethylamine and other reagents yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Pelitinib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted quinolines, amines, and N-oxides, depending on the reaction conditions and reagents used .
Scientific Research Applications
Pelitinib has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Pelitinib involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The compound may also interfere with cellular pathways, affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
N-[4-(3-chloro-4-(2-pyridinylmethoxy)anilino)-3-cyano-7-ethoxy-6-quinolinyl]-4-(dimethylamino)-2-butenamide: Similar structure but with a pyridinylmethoxy group instead of fluoro.
3-chloro-4-fluoroaniline: A simpler compound used as a precursor in the synthesis.
Uniqueness
Pelitinib is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H23ClFN5O2 |
|---|---|
Molecular Weight |
467.9 g/mol |
IUPAC Name |
N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C24H23ClFN5O2/c1-4-33-22-12-20-17(11-21(22)30-23(32)6-5-9-31(2)3)24(15(13-27)14-28-20)29-16-7-8-19(26)18(25)10-16/h5-8,10-12,14H,4,9H2,1-3H3,(H,28,29)(H,30,32) |
InChI Key |
WVUNYSQLFKLYNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)C=CCN(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Ethoxy-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B8805884.png)
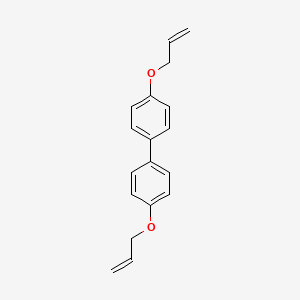
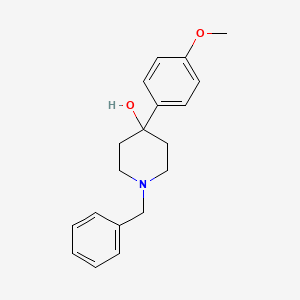
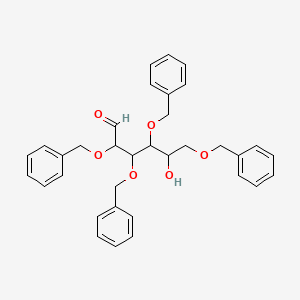
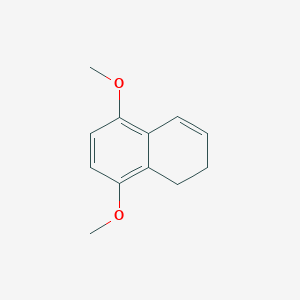
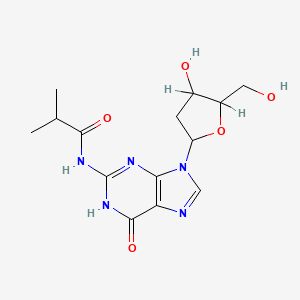
![IMidazo[1,2-b]pyridazine, 3-[2-(triMethylsilyl)ethynyl]-](/img/structure/B8805924.png)
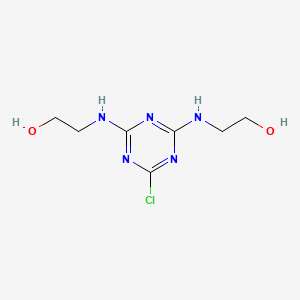
![Benzene, 1-methoxy-2-[(1E)-2-nitroethenyl]-](/img/structure/B8805952.png)
